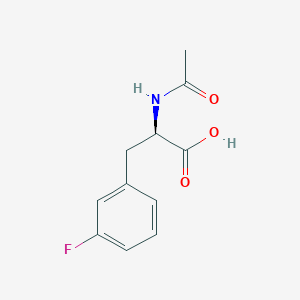

Ac-D-Phe(3-F)-OH

Description

Significance of Non-Canonical Amino Acids in Peptidomimetic Design and Development

Non-canonical amino acids (ncAAs), defined as any amino acids beyond the twenty proteinogenic ones, are pivotal in expanding the chemical diversity available for peptide and protein engineering thedailyscientist.orgchemanager-online.commdpi.comacs.orgrsc.org. Unlike the canonical amino acids, ncAAs are not directly encoded by the genetic code and can be naturally occurring or synthetically derived chemanager-online.comnih.gov. Their incorporation into peptides, forming peptidomimetics, offers substantial advantages, including enhanced stability against proteolytic degradation, improved pharmacokinetic profiles, increased binding affinity, and the ability to adopt novel structural motifs not found in natural proteins thedailyscientist.orgrsc.orgnih.govplos.orgresearchgate.netbakerlab.orgresearchgate.netresearchgate.net. These modified peptides can mimic or even surpass the biological functions of their natural counterparts, making them highly valuable in drug discovery and development thedailyscientist.orgchemanager-online.comacs.orgacs.org. By introducing ncAAs, researchers can fine-tune the properties of peptides, leading to more potent and stable therapeutic agents and advanced biomolecular tools thedailyscientist.orgchemanager-online.combakerlab.orgresearchgate.netresearchgate.net.

Overview of Halogenated Amino Acids in Bioactive Molecule Research

The strategic introduction of halogen atoms, particularly fluorine, into amino acid structures has proven to be a powerful strategy in medicinal chemistry and chemical biology researchgate.netencyclopedia.pubmdpi.comnih.govnih.govnih.govmdpi.combeilstein-journals.org. Halogenation can significantly influence a molecule's physicochemical properties, including lipophilicity, electronic distribution, and metabolic stability, thereby impacting its biological activity, selectivity, and pharmacokinetic (ADME) profile researchgate.netnih.govbeilstein-journals.org. Fluorine, due to its small size and high electronegativity, can subtly alter molecular conformation, enhance binding interactions (e.g., through hydrophobic or cation-π interactions), and increase resistance to enzymatic degradation encyclopedia.pubnih.govmdpi.comwalshmedicalmedia.com. Furthermore, fluorinated amino acids serve as valuable probes for studying protein structure and function, enabling techniques such as ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and Positron Emission Tomography (PET) imaging encyclopedia.pubnih.gov. The incorporation of halogens is a well-established method for optimizing the characteristics of bioactive molecules, including peptides and proteins, for therapeutic applications encyclopedia.pubmdpi.comnih.govnih.govbeilstein-journals.org.

Structure

3D Structure

Properties

Molecular Formula |

C11H12FNO3 |

|---|---|

Molecular Weight |

225.22 g/mol |

IUPAC Name |

(2R)-2-acetamido-3-(3-fluorophenyl)propanoic acid |

InChI |

InChI=1S/C11H12FNO3/c1-7(14)13-10(11(15)16)6-8-3-2-4-9(12)5-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m1/s1 |

InChI Key |

LKXNJLVPYPXTDY-SNVBAGLBSA-N |

Isomeric SMILES |

CC(=O)N[C@H](CC1=CC(=CC=C1)F)C(=O)O |

Canonical SMILES |

CC(=O)NC(CC1=CC(=CC=C1)F)C(=O)O |

Origin of Product |

United States |

Research Findings and Applications of Fluorinated Amino Acids

The strategic incorporation of fluorine into amino acid side chains has yielded significant insights and practical applications in chemical biology and drug discovery. While specific published research findings directly detailing the experimental use of Ac-D-Phe(3-F)-OH are limited in the publicly accessible literature, studies on related fluorinated phenylalanine derivatives provide a strong basis for understanding its potential impact. These findings highlight the capacity of fluorination to modulate protein properties and biological activity.

Application of Ac D Phe 3 F Oh in Peptidomimetic Design and Development

Exploration of Ac-D-Phe(3-F)-OH as a Core Building Block for Peptidomimetics

This compound serves as a crucial building block in peptidomimetic design due to the combined effects of its structural features: the D-configuration of the amino acid and the presence of a fluorine atom at the meta (3-) position of the phenyl ring. The D-configuration inherently imparts resistance to enzymatic degradation by proteases, which are typically specific for L-amino acids mdpi.comuminho.pt. This increased proteolytic stability is a cornerstone of developing orally bioavailable or longer-lasting peptide therapeutics.

The fluorine atom, particularly when substituted onto an aromatic ring, significantly alters the electronic and steric properties of the phenylalanine side chain mdpi.comnih.gov. Fluorine's high electronegativity can influence the acidity of nearby functional groups and modulate the hydrophobicity of the side chain. Furthermore, the C-F bond is strong and can participate in specific non-covalent interactions, such as dipole-dipole or even weak hydrogen bonding, which can enhance binding affinity to target receptors mdpi.com. The meta-substitution specifically can influence the electronic distribution within the phenyl ring and affect its interaction with binding pockets, potentially leading to altered receptor selectivity or potency compared to ortho- or para-substituted analogs. These combined attributes make this compound a versatile component for constructing peptidomimetics with tailored properties.

Rational Design of Conformationally Restricted Peptidomimetics Utilizing this compound Scaffolds

The fluorine atom at the meta position of the phenyl ring can further contribute to conformational restriction. It can influence the preferred dihedral angles of the side chain and potentially impose constraints on the peptide backbone through steric or electronic effects mdpi.comnih.govmdpi.com. This controlled rigidity can prevent the peptide from adopting inactive conformations, leading to more efficient receptor engagement. For instance, fluorinated aromatic amino acids have been shown to promote specific secondary structures like helices or turns when incorporated into peptide scaffolds mdpi.comnih.gov. The rational design of peptidomimetics often involves systematically exploring the impact of such modifications to lock the molecule into a high-affinity binding state.

Case Studies in Receptor Ligand Design Incorporating this compound Analogs

The utility of this compound and related fluorinated phenylalanine derivatives is well-documented across various therapeutic areas, particularly in the design of ligands for G protein-coupled receptors and enzyme inhibitors.

Melanocortin Receptor Antagonists and Agonists

The melanocortin receptor system, comprising five subtypes (MC1R-MC5R), is involved in diverse physiological processes including pigmentation, energy homeostasis, and inflammation tocris.commedchemexpress.comgoogle.com. Peptides incorporating fluorinated phenylalanines have shown promise in modulating the activity of these receptors. For example, the incorporation of D-4-fluorophenylalanine (a close analog) into certain 1,3,4-trisubstituted 2-oxopiperazine-based melanocortin-4 receptor (MC4R) agonists was found to increase binding affinity and agonist potency, suggesting a beneficial role for fluorine substitution in MC4R ligand design researchgate.net. While direct studies on this compound specifically for melanocortin receptors are less prevalent in the readily accessible literature compared to other fluorinated phenylalanines, the general principle of fluorine's positive impact on affinity and potency in this class of ligands is established nih.govresearchgate.netfrontiersin.orgnih.govnih.gov. Analogs with substituted D-phenylalanine residues, such as Ac-DPhe(pI)-Arg-Nal(2')-Arg-NH2, have demonstrated MC1R, MC3R, MC4R, and MC5R antagonist activities, highlighting the importance of modifications at the phenylalanine position for receptor modulation nih.gov.

Opioid Receptor Ligands

The opioid system, crucial for pain modulation and reward pathways, involves several receptor subtypes (μ, δ, κ) targeted by endogenous peptides and exogenous drugs news-medical.netmdpi.com. Peptidomimetics incorporating fluorinated phenylalanines have been instrumental in dissecting the structure-activity relationships (SAR) of opioid receptor ligands. Studies on deltorphin (B1670231) analogs, selective for the δ-opioid receptor, have shown that substitution of phenylalanine with m-fluorophenylalanine can enhance binding affinity, with one analog demonstrating a Ki of 4.79 nM nih.gov. Other research indicates that p-fluorophenylalanine can also improve binding affinity in certain pentapeptide series targeting opioid receptors nih.gov. The D-configuration, combined with fluorine substitution, can lead to ligands with altered selectivity and increased potency, contributing to the development of novel analgesics or research tools for understanding opioid receptor function oup.comgoogle.comumich.eduumich.edu. For instance, the incorporation of D-phenylalanine derivatives with specific substitutions has been explored to create potent and selective opioid receptor ligands oup.comuniud.itnih.gov.

Thrombin Inhibitors

Thrombin is a key enzyme in the coagulation cascade, and its inhibition is a major strategy for treating thrombotic disorders researchgate.netphilippelefevre.com. Peptide-based thrombin inhibitors often incorporate modified amino acids to enhance stability and potency. Derivatives of phenylalanine, including fluorinated and D-configured variants, have been investigated for their ability to inhibit thrombin. For example, p-fluorophenylalanine has been found to enhance the activity of thrombin receptor antagonists nih.govjst.go.jp. Studies on dipeptides have shown that while D-fluorophenylalanine isomers are not split by thrombin, L-fluorophenylalanine-containing dipeptides can act as substrates or inhibitors biopolymers.org.ua. Furthermore, peptide inhibitors with the sequence X-D-Arg-D-Phe-OMe have been synthesized, with modifications at the X position showing varying degrees of thrombin inhibition openbiochemistryjournal.com. The tetrapeptide D-Phe-Pro-D-Arg-D-Thr-CONH₂ has demonstrated competitive inhibition of α-thrombin with a Ki of 0.92 µM rcsb.org. These findings underscore the role of D-phenylalanine and its fluorinated counterparts in developing effective thrombin inhibitors.

Compound Table:

| Compound Name | Description/Role |

| This compound | N-acetyl-D-3-fluorophenylalanine; a modified amino acid used as a building block in peptidomimetics. |

| D-4-fluorophenylalanine | D-enantiomer of 4-fluorophenylalanine; analog used in melanocortin receptor ligand design. |

| m-fluorophenylalanine | Meta-fluorophenylalanine; used in opioid receptor ligand design, shown to enhance delta-opioid receptor binding. |

| p-fluorophenylalanine | Para-fluorophenylalanine; used in opioid receptor ligand design and as a component in thrombin receptor antagonists. |

| Ac-DPhe(pI)-Arg-Nal(2')-Arg-NH2 | A melanocortin receptor antagonist analog incorporating a substituted D-phenylalanine. |

| Tyr-c[D-Cys-Phe-D-Pen]OH (JOM-13) | A cyclic tetrapeptide known as a high-affinity δ-opioid receptor ligand. |

| Ac-(D)Phe-Pro-boroArg-OH | A potent thrombin inhibitor. |

| D-Phe-Pro-D-Arg-D-Thr-CONH2 | A tetrapeptide identified as a competitive inhibitor of α-thrombin. |

| Tos-L-Phe(pF)-Arg-OCH3 | A dipeptide containing para-fluorophenylalanine, studied for its interaction with thrombin. |

| X-D-Arg-D-Phe-OMe | General formula for peptide-based thrombin inhibitors incorporating D-Arg and D-Phe. |

| Ac-His-D-Phe-Arg-Trp-NH2 | A melanocortin tetrapeptide template, often modified to study receptor interactions. |

| Ac-His-DPhe(p-I)-Arg-Trp-NH2 | A melanocortin tetrapeptide analog with a para-iodo substituted D-phenylalanine, exhibiting mixed pharmacology at MC3R and MC4R. |

| Ac-DPhe(pI)-DArg-Nal(2')-Arg-NH2 | A melanocortin receptor antagonist with a para-iodo substituted D-phenylalanine, showing selective MC1R antagonism. |

| Ac-DPhe(pI)-Arg-Nal(2')-Orn-NH2 | A melanocortin receptor antagonist with a para-iodo substituted D-phenylalanine, showing pan-melanocortin receptor antagonist activity. |

| Ac-Arg-Arg-(pI)DPhe-Tic-NH2 | A potent MC3R agonist and MC4R antagonist, derived from a melanocortin tetrapeptide scaffold. |

| Ac-His-Arg-(pI)DPhe-Tic-NH2 | A potent MC3R agonist and MC4R antagonist, derived from a melanocortin tetrapeptide scaffold. |

| Ac-Arg-Arg-(pI)DPhe-DNal(2′)-NH2 | A potent MC3R agonist and MC4R antagonist, derived from a melanocortin tetrapeptide scaffold. |

| Ac-His-D-Phe(4-CF3)-Nle-Trp-NH2 | A potent and selective hMC1R agonist. |

| Ac-His-(pCl)DPhe-Arg-(pI)Phe-NH2 | A melanocortin receptor antagonist analog. |

| Ac-His-(pI)DPhe-Tic-(pNO2)DPhe-NH2 | A melanocortin receptor antagonist analog. |

| Ac-His-(pCl)DPhe-Tic-(pNO2)DPhe-NH2 | A melanocortin receptor antagonist analog. |

| Ac-Arg-(pCl)DPhe-Tic-(pNO2)DPhe-NH2 | A melanocortin receptor antagonist analog. |

| Ac-D-Trp-Phe-GlyNH2 | A non-cationizable short peptide with high μ-opioid receptor affinity and selectivity. |

| Tyr-c[D-Cys-A'Phe-D-Pen]OH | A dehydro(Z)phenylalanine analog of JOM-13, predicted to have similar δ-opioid receptor binding affinity. |

| Tyr-c[D-Cys-AE-Phe-D-Pen]OH | A dehydro(E)phenylalanine analog of JOM-13, predicted to have lower δ-opioid receptor binding affinity. |

| Laur-D-Arg-D-Phe-OMe | A thrombin inhibitor modified with lauric acid, showing maximal inhibition effect. |

| Chrom-D-Arg-D-Phe-OMe | A thrombin inhibitor modified with a chromone (B188151) residue. |

| D-Phe-Pro-D-Arg-D-Ile-CONH2 | A human α-thrombin inhibitor, determined by X-ray crystallography. |

| D-Phe-Pro-D-Arg-L-Cys-CONH2 | A human α-thrombin inhibitor, determined by X-ray crystallography. |

| D-Phe-Pro-D-Arg-D-Thr-CONH2 | A human α-thrombin inhibitor, determined by X-ray crystallography. |

| Ac-Xaa(1)-Arginine-(para-Iodo)-D-Phenylalanine-Xaa(4)-NH2 | General formula for melanocortin receptor ligands with potential MC3R activation and MC4R blocking activity. |

| Ac-Xaa(1)-(para-Iodo)-L-Phenylalanine-D-Arginine-Xaa(4)-NH2 | General formula for melanocortin receptor ligands with potential MC3R blocking activity. |

| Fmoc-4-F-Phe | Fmoc-protected 4-fluorophenylalanine, used in hydrogelator studies. |

| Tyr-Tic-Phe-PheOH | A peptide antagonist, likely for opioid receptors. |

| Ac-Xaa-Phe-Yaa | Linear peptides containing D-Trp-Phe sequence, explored for opioid receptor activity. |

| Ac-D-Trp-PheNH2 | Minimal binding sequence for opioid receptor activity. |

| Ac-D-Trp-Phe-GlyNH2 | A short peptide with high μ-opioid receptor affinity and selectivity. |

| D-Phe(P3)-Pro(P2)-D-Arg(P1)-P1'-CONH2 | General sequence for peptide-based thrombin inhibitors. |

| D-Phe-4-CN | D-phenylalanine substituted with a cyano group at the para position, used in thrombin inhibitor design. |

| D-Phe-4-amidine | D-phenylalanine substituted with an amidine group at the para position, used in thrombin inhibitor design. |

| D-Phe-4-hydroxy-amidine | D-phenylalanine substituted with a hydroxy-amidine group at the para position, used in thrombin inhibitor design. |

| Ac-His-D-Phe-Arg-Trp-NH2 | A melanocortin tetrapeptide template, often modified to study receptor interactions. |

| Ac-His-D-Phe(4-CF3)-Nle-Trp-NH2 | A potent and selective hMC1R agonist. |

| Ac-His-DPhe(p-I)-Arg-Trp-NH2 | A melanocortin tetrapeptide analog with a para-iodo substituted D-phenylalanine, exhibiting mixed pharmacology at MC3R and MC4R. |

| Ac-DPhe(pI)-DArg-Nal(2')-Arg-NH2 | A melanocortin receptor antagonist with a para-iodo substituted D-phenylalanine, showing selective MC1R antagonism. |

| Ac-DPhe(pI)-Arg-Nal(2')-Orn-NH2 | A melanocortin receptor antagonist with a para-iodo substituted D-phenylalanine, showing pan-melanocortin receptor antagonist activity. |

| Ac-Arg-Arg-(pI)DPhe-Tic-NH2 | A potent MC3R agonist and MC4R antagonist, derived from a melanocortin tetrapeptide scaffold. |

| Ac-His-Arg-(pI)DPhe-Tic-NH2 | A potent MC3R agonist and MC4R antagonist, derived from a melanocortin tetrapeptide scaffold. |

| Ac-Arg-Arg-(pI)DPhe-DNal(2′)-NH2 | A potent MC3R agonist and MC4R antagonist, derived from a melanocortin tetrapeptide scaffold. |

| Ac-His-D-Phe(4-CF3)-Nle-Trp-NH2 | A potent and selective hMC1R agonist. |

| Ac-His-(pCl)DPhe-Arg-(pI)Phe-NH2 | A melanocortin receptor antagonist analog. |

| Ac-His-(pCl)DPhe-Tic-(pNO2)DPhe-NH2 | A melanocortin receptor antagonist analog. |

| Ac-His-(pCl)DPhe-Tic-(pNO2)DPhe-NH2 | A melanocortin receptor antagonist analog. |

| Ac-Arg-(pCl)DPhe-Tic-(pNO2)DPhe-NH2 | A melanocortin receptor antagonist analog. |

| Ac-D-Trp-Phe-GlyNH2 | A non-cationizable short peptide with high μ-opioid receptor affinity and selectivity. |

| Tyr-c[D-Cys-A'Phe-D-Pen]OH | A dehydro(Z)phenylalanine analog of JOM-13, predicted to have similar δ-opioid receptor binding affinity. |

| Tyr-c[D-Cys-AE-Phe-D-Pen]OH | A dehydro(E)phenylalanine analog of JOM-13, predicted to have lower δ-opioid receptor binding affinity. |

| Laur-D-Arg-D-Phe-OMe | A thrombin inhibitor modified with lauric acid, showing maximal inhibition effect. |

| Chrom-D-Arg-D-Phe-OMe | A thrombin inhibitor modified with a chromone residue. |

| D-Phe-Pro-D-Arg-L-Cys-CONH2 | A human α-thrombin inhibitor, determined by X-ray crystallography. |

| D-Phe-Pro-D-Arg-D-Thr-CONH2 | A human α-thrombin inhibitor, determined by X-ray crystallography. |

| Ac-Xaa(1)-Arginine-(para-Iodo)-D-Phenylalanine-Xaa(4)-NH2 | General formula for melanocortin receptor ligands with potential MC3R activation and MC4R blocking activity. |

| Ac-Xaa(1)-(para-Iodo)-L-Phenylalanine-D-Arginine-Xaa(4)-NH2 | General formula for melanocortin receptor ligands with potential MC3R blocking activity. |

| Fmoc-4-F-Phe | Fmoc-protected 4-fluorophenylalanine, used in hydrogelator studies. |

| Tyr-Tic-Phe-PheOH | A peptide antagonist, likely for opioid receptors. |

| Ac-Xaa-Phe-Yaa | Linear peptides containing D-Trp-Phe sequence, explored for opioid receptor activity. |

| Ac-D-Trp-PheNH2 | Minimal binding sequence for opioid receptor activity. |

| Ac-D-Trp-Phe-GlyNH2 | A short peptide with high μ-opioid receptor affinity and selectivity. |

| D-Phe(P3)-Pro(P2)-D-Arg(P1)-P1'-CONH2 | General sequence for peptide-based thrombin inhibitors. |

| D-Phe-4-CN | D-phenylalanine substituted with a cyano group at the para position, used in thrombin inhibitor design. |

| D-Phe-4-amidine | D-phenylalanine substituted with an amidine group at the para position, used in thrombin inhibitor design. |

| D-Phe-4-hydroxy-amidine | D-phenylalanine substituted with a hydroxy-amidine group at the para position, used in thrombin inhibitor design. |

| Ac-His-D-Phe-Arg-Trp-NH2 | A melanocortin tetrapeptide template, often modified to study receptor interactions. |

| Ac-His-D-Phe(4-CF3)-Nle-Trp-NH2 | A potent and selective hMC1R agonist. |

| Ac-His-DPhe(p-I)-Arg-Trp-NH2 | A melanocortin tetrapeptide analog with a para-iodo substituted D-phenylalanine, exhibiting mixed pharmacology at MC3R and MC4R. |

| Ac-DPhe(pI)-DArg-Nal(2')-Arg-NH2 | A melanocortin receptor antagonist with a para-iodo substituted D-phenylalanine, showing selective MC1R antagonism. |

| Ac-DPhe(pI)-Arg-Nal(2')-Orn-NH2 | A melanocortin receptor antagonist with a para-iodo substituted D-phenylalanine, showing pan-melanocortin receptor antagonist activity. |

| Ac-Arg-Arg-(pI)DPhe-Tic-NH2 | A potent MC3R agonist and MC4R antagonist, derived from a melanocortin tetrapeptide scaffold. |

| Ac-His-Arg-(pI)DPhe-Tic-NH2 | A potent MC3R agonist and MC4R antagonist, derived from a melanocortin tetrapeptide scaffold. |

| Ac-Arg-Arg-(pI)DPhe-DNal(2′)-NH2 | A potent MC3R agonist and MC4R antagonist, derived from a melanocortin tetrapeptide scaffold. |

| Ac-His-D-Phe(4-CF3)-Nle-Trp-NH2 | A potent and selective hMC1R agonist. |

| Ac-His-(pCl)DPhe-Arg-(pI)Phe-NH2 | A melanocortin receptor antagonist analog. |

| Ac-His-(pCl)DPhe-Tic-(pNO2)DPhe-NH2 | A melanocortin receptor antagonist analog. |

| Ac-His-(pCl)DPhe-Tic-(pNO2)DPhe-NH2 | A melanocortin receptor antagonist analog. |

| Ac-Arg-(pCl)DPhe-Tic-(pNO2)DPhe-NH2 | A melanocortin receptor antagonist analog. |

| Ac-D-Trp-Phe-GlyNH2 | A non-cationizable short peptide with high μ-opioid receptor affinity and selectivity. |

| Tyr-c[D-Cys-A'Phe-D-Pen]OH | A dehydro(Z)phenylalanine analog of JOM-13, predicted to have similar δ-opioid receptor binding affinity. |

| Tyr-c[D-Cys-AE-Phe-D-Pen]OH | A dehydro(E)phenylalanine analog of JOM-13, predicted to have lower δ-opioid receptor binding affinity. |

| Laur-D-Arg-D-Phe-OMe | A thrombin inhibitor modified with lauric acid, showing maximal inhibition effect. |

| Chrom-D-Arg-D-Phe-OMe | A thrombin inhibitor modified with a chromone residue. |

| D-Phe-Pro-D-Arg-L-Cys-CONH2 | A human α-thrombin inhibitor, determined by X-ray crystallography. |

| D-Phe-Pro-D-Arg-D-Thr-CONH2 | A human α-thrombin inhibitor, determined by X-ray crystallography. |

| Ac-Xaa(1)-Arginine-(para-Iodo)-D-Phenylalanine-Xaa(4)-NH2 | General formula for melanocortin receptor ligands with potential MC3R activation and MC4R blocking activity. |

| Ac-Xaa(1)-(para-Iodo)-L-Phenylalanine-D-Arginine-Xaa(4)-NH2 | General formula for melanocortin receptor ligands with potential MC3R blocking activity. |

| Fmoc-4-F-Phe | Fmoc-protected 4-fluorophenylalanine, used in hydrogelator studies. |

| Tyr-Tic-Phe-PheOH | A peptide antagonist, likely for opioid receptors. |

| Ac-Xaa-Phe-Yaa | Linear peptides containing D-Trp-Phe sequence, explored for opioid receptor activity. |

| Ac-D-Trp-PheNH2 | Minimal binding sequence for opioid receptor activity. |

| Ac-D-Trp-Phe-GlyNH2 | A short peptide with high μ-opioid receptor affinity and selectivity. |

| D-Phe(P3)-Pro(P2)-D-Arg(P1)-P1'-CONH2 | General sequence for peptide-based thrombin inhibitors. |

| D-Phe-4-CN | D-phenylalanine substituted with a cyano group at the para position, used in thrombin inhibitor design. |

| D-Phe-4-amidine | D-phenylalanine substituted with an amidine group at the para position, used in thrombin inhibitor design. |

| D-Phe-4-hydroxy-amidine | D-phenylalanine substituted with a hydroxy-amidine group at the para position, used in thrombin inhibitor design. |

Data Table Examples:

Table 1: Impact of Fluorophenylalanine Substitution on Opioid Receptor Binding Affinity

| Peptide Analog | Target Receptor | Binding Affinity (Ki) | Reference |

| m-fluorophenylalanine analog of deltorphin I | δ-opioid | 4.79 nM | nih.gov |

| p-fluorophenylalanine analog of deltorphin I | δ-opioid | 4.79 nM | nih.gov |

| [Cha³]deltorphin II | δ-opioid | 3.55 nM | oup.com |

| [Nle³]deltorphin II | δ-opioid | 3.55 nM | oup.com |

Note: While this compound is the focus, data from closely related fluorinated phenylalanine analogs are presented to illustrate the general impact of fluorine substitution on opioid receptor binding.

Table 2: Effect of Fluorophenylalanine Analogs in Melanocortin Receptor Ligands

| Peptide Analog | Target Receptor | Activity Type | Potency/Affinity | Reference |

| D-4-fluorophenylalanine-containing MC4R agonists | MC4R | Agonist | Increased binding affinity and agonist potency | researchgate.net |

| Ac-DPhe(pI)-DArg-Nal(2')-Arg-NH2 | MC1R | Antagonist | 80 nM antagonist potency, 40-fold selective | nih.gov |

| Ac-DPhe(pI)-Arg-Nal(2')-Orn-NH2 | MC1R, MC3R, MC4R, MC5R | Antagonist | Pan-melanocortin antagonist activity | nih.gov |

| Ac-His-D-Phe(4-CF3)-Nle-Trp-NH2 | MC1R | Agonist | 10 nM EC50 | researchgate.net |

Note: Data from analogs with positional isomers or different substitutions on the phenylalanine ring are included to demonstrate the principle of fluorine's influence on melanocortin receptor interactions.

Structure Activity Relationship Sar Investigations of Ac D Phe 3 F Oh Derivatives

Impact of Fluorine Substitution at the 3-Position on Molecular Recognition and Ligand Efficacy

Fluorine substitution on the phenylalanine side chain can profoundly affect a molecule's interaction with its biological target and its resulting efficacy. The electronegativity and dipolar nature of fluorine atoms alter the electron distribution within the phenyl ring, influencing interactions such as pi-pi stacking and hydrophobic interactions. Specifically, the presence of a polar C–F bond can create opportunities for favorable dipolar interactions within a binding pocket, potentially leading to enhanced binding affinity mdpi.comacs.org.

Studies comparing different halogen substitutions on phenylalanine derivatives have demonstrated that the position of the substituent is critical for receptor interaction and pharmacological outcomes nih.gov. For instance, in melanocortin receptor (MCR) ligands, while para-fluorine substitution on D-phenylalanine (DPhe) slightly improved agonist potency at certain receptors (mMC1R, mMC4R, mMC5R), meta-substitutions (e.g., 3,4-dichloro or meta-chloro) often led to a shift towards partial agonist or antagonist activity at the mMC3R nih.gov. Furthermore, research indicates that the addition of a para-fluorine atom to a phenylalanine analog can increase inhibitory activity by up to 15-fold compared to its non-fluorinated counterpart rsc.org. Conversely, substitution at the meta-position (R3) with fluorine resulted in a significant 22-fold reduction in potency in a related binding assay rsc.org. These findings underscore that the precise placement of fluorine atoms, including at the 3-position, is a key determinant of molecular recognition and ligand efficacy.

Elucidating the Role of D-Stereochemistry in Peptidomimetic Activity and Receptor Binding Specificity

The incorporation of D-amino acids, such as D-phenylalanine, into peptidomimetics offers distinct advantages over their naturally occurring L-enantiomers. These benefits include enhanced stability against proteolytic enzymes, improved membrane permeability, increased bioavailability, and critically, altered receptor binding affinities and specificities ptfarm.pl.

In the context of peptidomimetics, inverting the stereochemistry of phenylalanine from L to D in specific peptide sequences has been shown to enhance both potency and enzymatic stability ptfarm.pl. For example, in analogs targeting melanocortin receptors, the switch from L-Phe to D-Phe in a critical His-Phe-Arg-Trp motif resulted in analogs with improved potency and stability ptfarm.pl. Moreover, the stereochemistry at the alpha-carbon is a vital factor in recognition by transporters, such as the L-type amino acid transporter (LAT1), which exhibits stereoselectivity, often favoring L-amino acids, thereby implying different interaction profiles for D-amino acids nih.gov. This stereochemical difference can also influence receptor binding specificity, enabling the design of compounds that act as selective agonists or antagonists ptfarm.pl.

Conformational Analysis and its Correlation with Biological Response Profiles

The three-dimensional conformation of a molecule is inextricably linked to its ability to interact with biological targets and elicit a specific response. Understanding the preferred spatial arrangements, or conformations, of Ac-D-Phe(3-F)-OH derivatives is therefore essential for elucidating their mechanisms of action and optimizing their therapeutic potential.

Systematic Structural Modifications and Their Functional Consequences (e.g., Alanine (B10760859) Scan, Side-Chain Topography)

Structure-activity relationship studies frequently employ systematic structural modifications to pinpoint critical elements responsible for a compound's biological activity. These modifications can include replacing specific amino acid residues with alanine (an alanine scan) to assess their importance, or altering the topography and chemical properties of side chains.

Molecular Mechanisms and Biochemical Interactions of Ac D Phe 3 F Oh Analogs

Ligand-Receptor Binding Dynamics, Affinity, and Selectivity

The introduction of a fluorine atom at the meta-position of the D-phenylalanine ring in Ac-D-Phe(3-F)-OH can significantly influence its binding characteristics to various receptors and transporters. The electronic properties and size of the halogen atom, as well as its position on the phenyl ring, are critical determinants of binding affinity and selectivity.

Research into halogenated phenylalanine analogs has provided insights into their interactions with amino acid transporters. For instance, studies on the L-type amino acid transporter 1 (LAT1) have demonstrated that the position and nature of the halogen substituent on the phenylalanine ring modulate the inhibitory potency. A study on fluorinated phenylalanine derivatives revealed that 3-F-Phe exhibits a distinct binding affinity for LAT1. nih.gov The affinity of these analogs is typically quantified by their inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to decrease the rate of the enzymatic reaction by half.

The selectivity of these compounds is also a crucial aspect, referring to their ability to bind preferentially to a specific receptor or transporter over others. For example, the selectivity for LAT1 over LAT2 can be modulated by the substitution pattern on the phenyl ring. nih.gov While direct binding data for this compound on a wide range of receptors is not extensively available in the public domain, the data from related fluorinated phenylalanine analogs offer valuable insights into their potential binding dynamics.

| Compound | Target | Kᵢ (μM) | Selectivity (LAT2 Kᵢ / LAT1 Kᵢ) |

| L-Phenylalanine | LAT1 | 130 ± 10 | 1.1 |

| L-3-F-Phe | LAT1 | 110 ± 10 | 0.73 |

Data sourced from a study on L-type amino acid transporter 1 (LAT1) inhibition. nih.gov

Enzyme Inhibition Kinetics and Mechanistic Elucidation (e.g., Thrombin, Cholinesterases, Metalloproteases)

Analogs of this compound have been investigated as inhibitors of various enzymes, particularly proteases such as thrombin. The acetylated D-phenylalanine moiety can serve as a key structural element for recognition and binding within the active sites of these enzymes.

Thrombin:

Thrombin is a serine protease that plays a central role in the blood coagulation cascade. A notable study investigated the kinetic and crystallographic properties of Ac-(D)Phe-Pro-boroArg-OH, a potent thrombin inhibitor. nih.gov This compound, which shares the Ac-D-Phe structural feature, was found to be a slow, tight-binding inhibitor of thrombin. The inhibition constant (Kᵢ) for this analog was determined to be extremely low, indicating a very high affinity for the enzyme.

| Inhibitor | Target Enzyme | Kᵢ (nM) | Inhibition Type |

| Ac-(D)Phe-Pro-boroArg-OH | Thrombin | 0.04 | Slow, Tight-Binding |

Kinetic data for a potent thrombin inhibitor containing an Ac-D-Phe moiety. nih.gov

Cholinesterases and Metalloproteases:

Investigations into Protein-Ligand Interaction Interfaces through Experimental and Computational Methods

Understanding the precise interactions between this compound analogs and their target proteins at the molecular level is crucial for rational drug design. This is achieved through a combination of experimental and computational techniques.

Experimental Methods:

X-ray Crystallography: This powerful technique provides a high-resolution, three-dimensional structure of the protein-ligand complex. For example, the X-ray crystal structure of the complex between thrombin and Ac-(D)Phe-Pro-boroArg-OH revealed the detailed interactions at the atomic level. nih.gov It showed how the inhibitor binds to the active site, including the covalent bond formation with Ser195 and the specific interactions of the Ac-D-Phe group within the S3 pocket. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is another valuable tool for studying protein-ligand interactions in solution. 19F NMR, in particular, is highly suitable for studying fluorinated compounds like this compound. By incorporating 3-fluorophenylalanine into a protein, researchers can use 19F NMR to probe conformational changes in the protein upon ligand binding. nih.gov These studies can provide information on the binding site and the dynamic nature of the interaction.

Computational Methods:

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a protein receptor. Molecular docking studies can be used to screen virtual libraries of compounds and to hypothesize the binding mode of new analogs. nih.govresearchgate.netresearchgate.net For this compound analogs, docking could be employed to predict their binding poses within the active sites of enzymes like thrombin, cholinesterases, or metalloproteases, and to estimate the binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex over time. These simulations can help to understand the stability of the complex, the role of solvent molecules, and the conformational changes that may occur upon binding.

Modulation of Protein Conformational Stability and Folding Processes by this compound Analogs

The binding of a ligand, such as an this compound analog, to a protein can influence its conformational stability and folding dynamics. The introduction of a D-amino acid and a fluorine atom can have specific effects on these properties.

The stability of a protein is often assessed by its melting temperature (Tₘ), the temperature at which 50% of the protein is unfolded. Ligand binding typically stabilizes the protein, leading to an increase in its Tₘ. acs.org The magnitude of this thermal shift can be related to the binding affinity of the ligand. While specific data on the effect of this compound analogs on protein melting temperatures are limited, the principles of ligand-induced stabilization are well-established.

The incorporation of D-amino acids into peptides and proteins can have a significant impact on their structure and stability. While nature predominantly uses L-amino acids, the presence of a D-amino acid can disrupt or alter local secondary structures like α-helices and β-sheets. However, in the context of a small molecule inhibitor binding to a protein's active site, the D-configuration of the phenylalanine residue can be crucial for achieving the optimal binding conformation and high affinity.

Furthermore, the process of protein aggregation, which is often associated with misfolded proteins, can be influenced by small molecules. acs.orgacs.org Some ligands can stabilize the native conformation of a protein, thereby preventing its aggregation. The potential of this compound analogs to modulate protein aggregation would depend on their specific interactions with the target protein and their effect on its conformational landscape. Studies using techniques like circular dichroism and fluorescence spectroscopy can be employed to monitor changes in protein conformation and aggregation kinetics in the presence of these analogs.

Advanced Research Methodologies Applied to Ac D Phe 3 F Oh Research

Computational Chemistry Approaches for Design and Analysis

Computational chemistry plays a pivotal role in predicting molecular properties, understanding interactions, and guiding the optimization of compounds like Ac-D-Phe(3-F)-OH.

Molecular docking and molecular dynamics (MD) simulations are indispensable tools for predicting how a molecule, such as this compound, might interact with biological targets, like proteins or enzymes. Molecular docking involves fitting a ligand (this compound) into the binding site of a target protein to predict favorable binding poses and estimate binding affinity. This process often employs algorithms like Autodock Vina researchgate.net or others to explore various ligand orientations and conformations within the target's active site. Studies on related phenylalanine derivatives and peptides have utilized docking to assess binding modes, identifying key interactions such as hydrophobic contacts and hydrogen bonds with amino acid residues within the target protein's pocket mdpi.comdovepress.complos.org. For instance, docking studies on dipeptides like Asp-Phe and Phe-Asp have been performed on phosphatases such as PTP1B and SHP2, analyzing their binding conformations and interactions dovepress.com.

Pharmacophore modeling and virtual screening are computational techniques used to identify potential lead compounds and optimize their structures for improved biological activity. A pharmacophore model represents the essential three-dimensional arrangement of functional groups and spatial features required for molecular recognition of a biological target. Virtual screening then uses this model to rapidly search large databases of compounds to identify those that best match the pharmacophore.

While direct applications of pharmacophore modeling or virtual screening specifically for this compound were not found in the provided search results, these methodologies are standard in drug discovery. If this compound were part of a library being screened for a particular biological activity, a pharmacophore model derived from known active compounds could be used to predict its potential efficacy. Conversely, if this compound showed initial activity, pharmacophore modeling could help identify key features responsible for this activity, guiding the design of optimized analogs by systematically modifying its structure.

Spectroscopic Techniques for Structural and Conformational Characterization

Spectroscopic methods are fundamental for confirming the structure, purity, and conformational state of chemical compounds like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure, conformation, and dynamics of molecules in solution. For this compound, NMR can provide information about the connectivity of atoms, the stereochemistry, and the spatial arrangement of its different parts.

Proton NMR (¹H NMR) is particularly useful for identifying the different types of protons in the molecule, their chemical environments, and their coupling relationships. Studies on related fluorinated phenylalanine derivatives, such as fluorinated diphenylalanines, have used ¹H NMR to assign signals to specific protons, including those on the aromatic ring, the alpha-carbon, the beta-carbons, and the amide group acs.org. These studies also highlight the impact of fluorine substitution on chemical shifts and the potential for observing distinct conformers in solution acs.orgrsc.org. For example, ¹H NMR has been used to study the conformational equilibrium between different forms of cyclic peptides incorporating phenylalanine derivatives, revealing insights into hydrogen bonding and side-chain flexibility rsc.org. Related peptide structures, like Ac-(D)Phe-Pro-boroArg-OH, have also been analyzed using ¹H NMR to understand their secondary structures and interproton distances, providing clues about their solution conformation nih.gov. While specific NMR data for this compound is not directly presented, the methodologies applied to similar compounds provide a clear framework for its characterization.

Table 1: Exemplary ¹H NMR Chemical Shifts (ppm) for Related Fluorinated Phenylalanine Derivatives

| Proton Type | N-Acetyl-D-phenylalanine (Ac-D-Phe-OH) chemicalbook.com | Phe(2-F)-Phe acs.org (N-terminal Phe) | Phe-Phe(2-F) acs.org (C-terminal Phe) |

| Amide NH | 8.21 | ~8.5 | ~8.5 |

| α-CH | 4.417 | ~4.5 | ~4.5 |

| β-CH₂ | 3.046, 2.844 | ~3.0-3.2 | ~3.0-3.2 |

| Aromatic Protons | 7.21-7.28 | 7.0-7.5 (non-fluorinated) | 7.0-7.5 (non-fluorinated) |

| Fluorinated Aromatic | N/A | 7.0-7.5 (fluorinated) | 7.0-7.5 (fluorinated) |

Note: Data from related compounds are provided as illustrative examples of expected signals. Specific assignments for this compound would require dedicated experimental analysis.

Mass Spectrometry (MS) is a critical technique for determining the molecular weight, elemental composition, and purity of a compound. For this compound, MS can confirm its identity and assess the presence of impurities. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed to separate components of a sample and then analyze them by mass, providing both purity information and molecular weight confirmation acs.orgunirioja.es.

The molecular weight of this compound is approximately 225.22 g/mol , with the molecular formula C₁₁H₁₂FNO₃ glpbio.comcapot.com. Using high-resolution mass spectrometry, the exact mass can be determined, which is crucial for unambiguous identification and differentiation from compounds with similar nominal masses. Fragmentation patterns obtained through MS/MS techniques can further elucidate the structure by revealing the masses of characteristic fragments, such as those resulting from the cleavage of the acetyl group or the loss of parts of the amino acid side chain. For example, studies on other amino acids and peptides utilize MS to confirm their mass and purity, often reporting the molecular ion peak ([M+H]⁺ or [M-H]⁻) unpatti.ac.idacs.org.

Table 2: Physicochemical Properties and Expected Mass Spectrometric Data for this compound

| Property | Value | Source/Methodology |

| CAS Number | 69078-51-9 | glpbio.comcapot.com |

| Molecular Formula | C₁₁H₁₂FNO₃ | glpbio.comcapot.com |

| Molecular Weight | 225.22 g/mol | glpbio.comcapot.com |

| Expected Monoisotopic Mass | ~225.0798 g/mol (Calculated for C₁₁H₁₂FNO₃) | Based on elemental masses washington.edu |

| Purity Assessment | Typically assessed by LC-MS | acs.orgunirioja.es |

| Fragmentation | Characteristic fragments expected | General MS principles for amino acid derivatives acs.org |

Fourier-Transform Infrared (FT-IR) spectroscopy is valuable for identifying functional groups present in a molecule by analyzing the absorption of infrared radiation. For this compound, FT-IR can confirm the presence of key functional groups such as the amide carbonyl (C=O) stretch, the N-H stretch of the amide, C-H stretches from the aliphatic and aromatic portions, and potentially C-F stretching vibrations. Studies on related Schiff bases synthesized with phenylalanine derivatives have shown characteristic bands for C=N and aromatic C-H stretches researchgate.net, and amide I bands (C=O stretch) are typically observed around 1650 cm⁻¹ in related acetylated amino acid derivatives researchgate.net.

Ultraviolet-Visible (UV-Vis) spectroscopy is primarily used to detect chromophores within a molecule, which absorb light in the UV-Vis range. The phenyl ring in this compound acts as a chromophore, leading to characteristic absorption bands in the UV region, typically around 250-270 nm, due to π-π* electronic transitions. While specific UV-Vis spectra for this compound are not provided, this technique can be used to quantify the compound in solution or to monitor reactions involving changes in its aromatic system.

Compound List

this compound

N-Acetyl-D-phenylalanine (Ac-D-Phe-OH)

Phe(2-F)-Phe

Phe-Phe(2-F)

Ac-(D)Phe-Pro-boroArg-OH

Asp-Phe

Phe-Asp

Fmoc-D-Phe(3-F)-OH

Chromatographic Methods for Purification, Isolation, and Analytical Assessment

The rigorous purification and precise analytical characterization of this compound are paramount for its effective utilization in research and development. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), play indispensable roles in achieving these objectives. These methods allow for the separation, isolation, and quantification of this compound from reaction mixtures and by-products, as well as the determination of its purity and enantiomeric integrity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for both the preparative purification and analytical assessment of this compound. Its versatility in separating complex mixtures based on differential interactions with stationary and mobile phases makes it ideal for handling amino acid derivatives.

Reversed-Phase HPLC (RP-HPLC) for Purity and Analytical AssessmentRP-HPLC is the most widely employed method for the analytical evaluation of this compound. This technique typically utilizes a non-polar stationary phase, such as a C18 silica (B1680970) column, and a polar mobile phase. The separation is primarily based on the hydrophobicity of the analyte.

Stationary Phases: C18 (octadecylsilane) bonded silica columns are commonly used due to their excellent retention and separation capabilities for a wide range of organic compounds, including fluorinated phenylalanine derivatives. biorxiv.orgnih.govacs.orgbiotage.comnih.gov

Mobile Phases: Mobile phases typically consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. To enhance peak shape and solubility, aqueous phases are often acidified with additives like trifluoroacetic acid (TFA) or formic acid. Gradient elution, where the concentration of the organic modifier is increased over time, is frequently employed to achieve optimal separation of this compound from impurities and related compounds. biorxiv.orgnih.govacs.orgnih.govnih.govacs.org

Detection: Detection is commonly performed using UV-Vis spectrophotometry, leveraging the chromophoric nature of the phenylalanine aromatic ring. Mass spectrometry (LC-MS) is often coupled with HPLC to provide molecular weight information, confirming the identity of the eluted compound and allowing for highly sensitive purity assessments. biorxiv.orgnih.govnih.govacs.org

Purity Determination: Analytical RP-HPLC methods are validated to quantify the purity of this compound. Purity is typically reported as a percentage based on the relative peak area, with high-purity samples often exhibiting purities exceeding 95% or even 99%. nih.govacs.orgnih.govsigmaaldrich.com

Table 1: Typical RP-HPLC Parameters for Analytical Assessment of Fluorinated Phenylalanine Derivatives

| Parameter | Typical Specification | Notes |

| Column | C18 (e.g., Sunfire C18, Gemini C18) | Stationary phase with hydrophobic C18 alkyl chains bonded to silica particles. |

| Mobile Phase A | Water with 0.1% TFA or Formic Acid | Polar component, often acidified for improved peak shape and solubility. |

| Mobile Phase B | Acetonitrile with 0.1% TFA or Formic Acid | Organic modifier, less polar than water. |

| Gradient Elution | e.g., 3-90% B over 30-60 minutes | Gradual increase in organic modifier concentration to elute compounds based on hydrophobicity. |

| Flow Rate | 0.5 - 1.0 mL/min | Standard flow rates for analytical HPLC. |

| Detection | UV-Vis (e.g., 214 nm, 254 nm), Mass Spectrometry (ESI) | UV detects chromophores; MS provides mass-to-charge ratio for identification and confirmation. |

| Typical Purity | >95% to >99% | Determined by peak area percentage in the chromatogram. |

Chiral HPLC for Enantiomeric Purity AssessmentGiven the designation "D" in this compound, assessing its enantiomeric purity is critical. Chiral HPLC employs specialized chiral stationary phases (CSPs) that can differentiate between enantiomers.

Chiral Stationary Phases (CSPs): CSPs, such as those based on Cinchona alkaloids or cellulose (B213188) derivatives (e.g., Chiralcel OJ-H), are designed to interact stereoselectively with enantiomers, leading to their separation. core.ac.ukresearchgate.netresearchgate.net

Mobile Phases: Mobile phases for chiral separations often involve mixtures of non-polar solvents like hexane (B92381) or heptane (B126788) with polar modifiers such as isopropanol (B130326) or ethanol. Additives like triethylamine (B128534) or TFA may be used to optimize the separation. core.ac.ukresearchgate.netresearchgate.net

Assessment Metrics: The effectiveness of chiral separation is evaluated by parameters such as resolution (Rs), which quantifies the separation between enantiomeric peaks, and selectivity (α), representing the ratio of retention times. High values for Rs and α indicate good enantiomeric separation. researchgate.net

Table 2: Typical Chiral HPLC Parameters for Enantioselective Analysis of Fluorinated Phenylalanine Derivatives

| Parameter | Typical Specification | Notes |

| Chiral Stationary Phase | Cinchona alkaloid-based, Chiralcel OJ-H, etc. | Phases designed for stereoselective interactions. |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10, 95:5 v/v) with additives (0.1% TFA or Triethylamine) | Non-polar solvent mixtures with polar modifiers and additives to control retention and enantioselectivity. |

| Flow Rate | 0.5 - 1.0 mL/min | Standard flow rates for analytical chiral HPLC. |

| Temperature | 25 °C | Controlled temperature for reproducible separations. |

| Detection | UV-Vis | Detection of the aromatic ring. |

| Key Metrics | Resolution (Rs) > 3, Selectivity (α) > 3 | Indicators of effective separation between enantiomers. researchgate.net |

Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective, and qualitative technique frequently used for monitoring the progress of synthetic reactions and for preliminary purity checks of this compound.

Stationary Phase: Typically, silica gel plates are used as the stationary phase. rsc.orgnih.gov

Mobile Phases: Solvent systems commonly employed include mixtures of ethyl acetate (B1210297) and petroleum ether, or chloroform (B151607) and methanol. The choice of solvent system is optimized to achieve a suitable retardation factor (Rf) for this compound, allowing for clear separation from starting materials and by-products. rsc.orgnih.gov

Visualization: Compounds on the TLC plate are visualized using various methods. For this compound, UV light is effective due to the presence of the aromatic ring. Chemical stains, such as ninhydrin (B49086) (which reacts with the free amine if the acetyl group were absent or hydrolyzed) or iodine vapor, can also be used, although their applicability depends on the specific functional groups present and the stability of the compound under staining conditions. rsc.orgnih.govlibretexts.org A single spot observed under multiple visualization methods generally indicates a high degree of purity. sigmaaldrich.com

Compound List

this compound

Future Directions and Emerging Paradigms in Ac D Phe 3 F Oh Research

Integration of Artificial Intelligence and Machine Learning in Novel Peptidomimetic Design

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel peptidomimetics incorporating Ac-D-Phe(3-F)-OH. nih.govresearchgate.net These computational tools can accelerate the discovery process by predicting the properties and activities of new molecules, thereby reducing the reliance on time-consuming and expensive laboratory synthesis and screening. frontiersin.org

ML models can be trained on large datasets of peptide sequences and their corresponding biological activities to identify patterns and relationships that are not immediately obvious to human researchers. nih.govnih.gov For instance, algorithms can predict how the incorporation of this compound at specific positions within a peptide sequence will affect its binding affinity to a target protein, its metabolic stability, or its toxicity. researchgate.net By learning from existing data, these models can generate novel peptide sequences with a high probability of desired therapeutic properties. nih.gov

One of the key advantages of using AI in this context is the ability to explore a vast chemical space that would be impossible to investigate through traditional methods alone. frontiersin.org Generative models, a subset of AI, can design entirely new peptidomimetics containing this compound with optimized characteristics. researchgate.net These models can be constrained by various parameters, such as desired physicochemical properties and synthetic feasibility, to ensure that the generated molecules are viable candidates for further development.

The integration of AI and ML into the design pipeline for peptidomimetics containing this compound promises to accelerate the development of new therapeutics with improved efficacy and safety profiles. researchgate.net

Exploration of New Applications in Bio-inspired Material Science (e.g., Hydrogel Self-Assembly)

The self-assembly of peptides and peptidomimetics into well-ordered nanostructures is a rapidly growing field with significant potential in bio-inspired material science. mdpi.comamericanscientist.org The incorporation of this compound into peptide sequences can influence their self-assembly behavior, leading to the formation of novel materials such as hydrogels with unique properties. nih.govnih.gov

Hydrogels are three-dimensional networks of polymer chains that can absorb large amounts of water, making them highly biocompatible and suitable for a range of biomedical applications. nih.govacs.org Peptide-based hydrogels are of particular interest due to their inherent biodegradability and the ability to tailor their properties by modifying the peptide sequence. nih.gov The inclusion of fluorinated amino acids like this compound can enhance the stability and mechanical properties of these hydrogels. nih.govacs.org

The fluorine atom in this compound can participate in unique non-covalent interactions, such as fluorous interactions, which can drive the self-assembly process and influence the morphology of the resulting nanostructures. nih.gov This can lead to the formation of hydrogels with controlled pore sizes, degradation rates, and mechanical strengths, making them suitable for applications in tissue engineering, drug delivery, and 3D cell culture. mdpi.comnih.gov

Future research in this area will likely focus on designing and synthesizing novel peptide sequences containing this compound to create hydrogels with specific functionalities. For example, by incorporating bioactive peptide motifs, it may be possible to create hydrogels that can promote cell adhesion, proliferation, and differentiation, paving the way for advanced regenerative medicine strategies. acs.org The study of how the position and number of fluorinated residues affect the self-assembly process will be crucial for the rational design of these advanced biomaterials. nih.govyoutube.com

Expanding the Repertoire of Therapeutic Targets for Fluorinated Peptidomimetics

The introduction of fluorine into peptides can significantly alter their biological properties, opening up new avenues for therapeutic intervention. rsc.orgrsc.orgnih.gov Peptidomimetics containing this compound can exhibit enhanced metabolic stability, increased binding affinity, and improved membrane permeability compared to their non-fluorinated counterparts. mdpi.com These favorable characteristics make them attractive candidates for targeting a wide range of diseases.

Currently, fluorinated peptidomimetics are being investigated for their potential in various therapeutic areas, including oncology, infectious diseases, and metabolic disorders. rsc.org The enhanced stability of these compounds can lead to a longer half-life in the body, potentially reducing the required dosing frequency.

Future research will focus on identifying new therapeutic targets for which fluorinated peptidomimetics offer a distinct advantage. This could include challenging targets such as protein-protein interactions, which are often difficult to modulate with small molecules. The ability to fine-tune the properties of peptidomimetics by incorporating this compound provides a powerful tool for designing potent and selective inhibitors of these interactions.

Furthermore, the development of fluorinated peptidomimetics as agonists or antagonists for G protein-coupled receptors (GPCRs) and other membrane proteins represents a promising area of research. The improved membrane permeability of some fluorinated peptides could enhance their ability to reach these targets and exert their therapeutic effects. A deeper understanding of how fluorination impacts peptide conformation and receptor binding will be essential for the successful development of these next-generation therapeutics. mdpi.com

Development of Next-Generation Molecular Probes and Chemical Tools for Biological Systems

This compound and peptidomimetics derived from it have the potential to be developed into sophisticated molecular probes and chemical tools for studying biological systems. The unique properties of the fluorine atom, such as its high electronegativity and the fact that ¹⁹F is a sensitive NMR nucleus, can be exploited for various analytical and imaging applications. rsc.org

Peptides containing this compound can be designed to bind selectively to specific proteins or other biomolecules. The fluorine atom can then serve as a reporter group for ¹⁹F NMR spectroscopy, allowing for the study of peptide-protein interactions and conformational changes in a non-invasive manner. rsc.org This can provide valuable insights into the molecular mechanisms of biological processes.

In addition to NMR, the fluorine atom can also be utilized in other imaging modalities. For example, the incorporation of the radioactive isotope ¹⁸F into this compound would enable the development of novel positron emission tomography (PET) imaging agents. rsc.org These probes could be used for the in vivo visualization and quantification of specific molecular targets, which would be invaluable for disease diagnosis and for monitoring the efficacy of therapeutic interventions.

Furthermore, fluorinated peptidomimetics can be used as chemical tools to probe the function of enzymes and receptors. For instance, they can be designed as inhibitors or activators of specific enzymes, allowing researchers to investigate the role of these enzymes in cellular signaling pathways. The development of a diverse toolbox of fluorinated peptide probes will undoubtedly contribute to a deeper understanding of complex biological systems.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing Ac-D-Phe(3-F)-OH to ensure enantiomeric purity?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) using Fmoc or Boc protecting groups is recommended. For example, coupling agents like EDC/NHS (from ) can minimize racemization. Enantiomeric purity should be monitored via chiral HPLC or circular dichroism (CD) spectroscopy. Ensure reaction temperatures remain below 25°C to prevent side reactions, and use TCEP or DTT () to reduce disulfide formation during deprotection steps. Storage at -20°C in anhydrous conditions ( ) preserves stability post-synthesis .

Q. Which analytical techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) for structural confirmation (e.g., verifying fluorine substitution at the 3-position) and mass spectrometry (MS) for molecular weight validation. High-performance liquid chromatography (HPLC) with a C18 column can assess purity. Data interpretation must align with IUPAC guidelines for chemical shifts and retention times. For reproducibility, document solvent systems (e.g., acetonitrile/water gradients) and calibration standards () .

Q. How should this compound be stored to maintain stability during long-term experiments?

- Methodological Answer : Store lyophilized powder at -20°C in a desiccator to prevent moisture absorption ( ). For dissolved samples, use inert solvents like DMSO or DMF, aliquot to avoid freeze-thaw cycles, and store at -80°C ( ). Regularly validate stability via HPLC every 6 months to detect degradation products .

Advanced Research Questions

Q. How can this compound be incorporated into PROTAC molecules for targeted protein degradation studies, and what experimental controls are necessary?

- Methodological Answer : Conjugate this compound to a VHL ligand (e.g., (S,R,S)-AHPC TFA from ) via a PEG-based linker. Optimize linker length using molecular dynamics simulations to balance solubility and binding affinity. Include controls: (1) a PROTAC lacking the this compound moiety to confirm target specificity, (2) competitive inhibition assays with free ligands, and (3) Western blotting to monitor ubiquitination levels ( ) .

Q. What strategies can resolve contradictions in bioactivity data when using this compound in different cellular models?

- Methodological Answer : Systematically evaluate variables such as cell membrane permeability (e.g., using BA/F3 cells in ) and intracellular pH. Perform dose-response curves across models to identify IC50 discrepancies. Cross-validate findings with orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. cellular viability assays). Use supplemental literature searches () to contextualize model-specific differences in metabolizing enzymes or transporter expression .

Q. How to design a peptide synthesis protocol using this compound that minimizes racemization while achieving high coupling efficiency?

- Methodological Answer : Employ low-temperature (0–4°C) coupling with EDC/HOBt () to reduce racemization. Use real-time monitoring via ninhydrin tests or FTIR to track coupling efficiency. Optimize resin swelling (e.g., DCM/DMF 1:1) and extend reaction times to 2 hours for sterically hindered residues. Post-synthesis, validate enantiopurity using Marfey’s reagent derivatization followed by HPLC () .

Data Presentation and Reproducibility

- Guidance : Follow the structure in for papers: include detailed "Materials and Methods" sections (e.g., exact molar ratios, solvent batches) and raw data in supplementary files. For toxicological studies, reference class-based extrapolations () when direct data on this compound is limited .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.